molecular formula C16H15NO4 B214506 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214506
M. Wt: 285.29 g/mol
InChI Key: CVRMUHPWQGWABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as CFI-400945, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) enzyme. CHK1 is an essential component of the DNA damage response pathway and plays a crucial role in maintaining genomic stability. As such, CHK1 inhibitors like CFI-400945 have been identified as potential cancer therapeutics.

Mechanism of Action

3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one targets CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to halt the cell cycle to allow for DNA repair. By inhibiting CHK1, 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one prevents cells from repairing DNA damage, leading to cell death.
Biochemical and physiological effects:
3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy. In addition, 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is that it specifically targets CHK1, which is a key regulator of the DNA damage response pathway. This makes it a useful tool for studying the effects of DNA damage and repair on cell survival. However, one limitation of using 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is that it may not accurately reflect the effects of other CHK1 inhibitors, as it has a unique chemical structure and mechanism of action.

Future Directions

There are several potential future directions for research on 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of interest is in developing combination therapies that include 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and other cancer therapeutics, such as chemotherapy and radiation therapy. Another area of interest is in identifying biomarkers that can predict which patients are most likely to respond to 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one treatment. Additionally, further studies are needed to better understand the mechanism of action of 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and to optimize its dosing and administration in clinical trials.

Synthesis Methods

3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be synthesized using a multistep process involving various chemical reactions. The synthesis begins with the condensation of 2,4-dimethylfuran-3-carboxaldehyde and 2-nitrobenzaldehyde to form a Schiff base. The Schiff base is then reduced to form the corresponding amine, which is further reacted with 3-hydroxy-1,3-dihydro-2H-indol-2-one to produce 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. In vivo studies have shown that 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can inhibit tumor growth and improve survival in various cancer models.

properties

Product Name

3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C16H15NO4/c1-9-8-21-10(2)14(9)13(18)7-16(20)11-5-3-4-6-12(11)17-15(16)19/h3-6,8,20H,7H2,1-2H3,(H,17,19)

InChI Key

CVRMUHPWQGWABA-UHFFFAOYSA-N

SMILES

CC1=COC(=C1C(=O)CC2(C3=CC=CC=C3NC2=O)O)C

Canonical SMILES

CC1=COC(=C1C(=O)CC2(C3=CC=CC=C3NC2=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.